molecular formula C27H41N5O2 B1663713 C-021

C-021

Cat. No.: B1663713
M. Wt: 467.6 g/mol
InChI Key: WYVBISCFCHREDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-021 is a synthetic compound with a complex molecular structure. It has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects, particularly as a chemokine receptor antagonist.

Biochemical Analysis

Biochemical Properties

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine plays a significant role in biochemical reactions, particularly as an antagonist at the mouse CCR4 receptor. This interaction inhibits CCL22-induced chemotaxis, which is a critical process in immune response and inflammation . The compound’s affinity for the CCR4 receptor suggests its potential use in modulating immune responses and treating inflammatory diseases.

Cellular Effects

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involved in immune response. The compound’s interaction with the CCR4 receptor affects gene expression and cellular metabolism, leading to changes in cell behavior and function .

Molecular Mechanism

The molecular mechanism of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine involves its binding interactions with the CCR4 receptor. By inhibiting the receptor’s activity, the compound prevents the binding of its natural ligand, CCL22, thereby blocking the downstream signaling pathways. This inhibition can lead to reduced inflammation and immune response modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound can lead to sustained modulation of immune responses and reduced inflammation .

Dosage Effects in Animal Models

The effects of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing significant adverse effects. At higher doses, toxic effects have been observed, including potential damage to liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is involved in several metabolic pathways, primarily those related to immune response and inflammation. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for the compound’s therapeutic effects and its potential use in treating inflammatory diseases .

Transport and Distribution

Within cells and tissues, N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity. The compound’s distribution within tissues is critical for its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is primarily within the cytoplasm, where it interacts with the CCR4 receptor. This localization is essential for its activity and function, as it allows the compound to effectively modulate immune responses and inflammation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-021 involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Moiety: This step involves the reaction of the quinazoline core with piperidine derivatives.

    Cycloheptyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

C-021 can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the quinazoline core.

    Reduction: This reaction can modify the piperidine moieties.

    Substitution: This reaction can introduce different substituents on the quinazoline core or the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered functional groups, while substitution reactions may introduce new substituents on the quinazoline core.

Scientific Research Applications

C-021 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly as a chemokine receptor antagonist.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Similar structure but with a piperazine moiety instead of the piperidine moiety.

    6,7-Dimethoxy-4-anilinoquinolines: These compounds possess a similar quinazoline core but with an anilino group instead of the piperidine moiety.

Uniqueness

C-021 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a chemokine receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVBISCFCHREDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-021
Reactant of Route 2
Reactant of Route 2
C-021
Reactant of Route 3
Reactant of Route 3
C-021
Reactant of Route 4
Reactant of Route 4
C-021
Reactant of Route 5
Reactant of Route 5
C-021
Reactant of Route 6
Reactant of Route 6
C-021

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.